3-(Piperazin-1-yl)imidazo[1,2-a]pyridine hydrochloride
Description
Properties
IUPAC Name |
3-piperazin-1-ylimidazo[1,2-a]pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4.ClH/c1-2-6-15-10(3-1)13-9-11(15)14-7-4-12-5-8-14;/h1-3,6,9,12H,4-5,7-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRXXRBYIGFISJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CN=C3N2C=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminopyridine with an aldehyde, followed by cyclization with a suitable reagent to form the imidazo[1,2-a]pyridine core. The piperazine moiety is then introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to ensure consistent product quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
3-(Piperazin-1-yl)imidazo[1,2-a]pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Cancer Therapeutics
The imidazo[1,2-a]pyridine scaffold has been extensively studied for its potential as an anticancer agent. Recent research highlights several derivatives of this compound that exhibit potent activity against various cancer types:
- PI3K/Akt/mTOR Pathway Inhibition : A derivative of imidazo[1,2-a]pyridine demonstrated significant kinase selectivity with an IC50 of 0.20 nM against PI3K and 21 nM against mTOR, indicating its potential as a targeted therapy for cancers involving dysregulation of these pathways .
- C-KIT Kinase Inhibition : Compounds derived from imidazo[1,2-a]pyridine have shown efficacy in inhibiting c-KIT kinase mutations associated with gastrointestinal stromal tumors (GISTs). These mutations are prevalent in certain cancers, making these compounds valuable for targeted treatment strategies .
- Covalent Inhibitors : Novel imidazo[1,2-a]pyridine derivatives have been developed as covalent inhibitors targeting KRAS G12C mutations, demonstrating promising results in preclinical studies for treating specific types of lung cancer .
Neuropharmacology
The compound's ability to interact with neurotransmitter systems positions it as a candidate for treating neurological disorders:
- Adenosine Receptor Modulation : Research indicates that modifications to the imidazo[1,2-a]pyridine structure can enhance affinity for adenosine A2A receptors, which are implicated in cognitive functions and neurodegenerative diseases like Alzheimer's and Parkinson's. These modifications lead to reduced cytotoxicity while improving therapeutic efficacy .
Antimicrobial Activity
In addition to its anticancer properties, 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine hydrochloride has shown potential as an antimicrobial agent:
- Antibacterial Properties : Studies have reported moderate antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The synthesized derivatives were evaluated using standard methods like agar diffusion and MIC determination, revealing promising results compared to traditional antibiotics .
Summary of Applications
| Application Area | Key Findings |
|---|---|
| Cancer Therapeutics | Effective against PI3K/mTOR pathway; inhibits c-KIT mutations; covalent inhibitors for KRAS G12C |
| Neuropharmacology | Enhances affinity for adenosine A2A receptors; potential in treating neurodegenerative diseases |
| Antimicrobial Activity | Moderate activity against various bacterial strains; potential alternative to existing antibiotics |
Mechanism of Action
The mechanism of action of 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an acetylcholinesterase inhibitor, thereby increasing the levels of acetylcholine in the nervous system and potentially improving cognitive function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine hydrochloride with structurally analogous imidazo[1,2-a]pyridine derivatives, focusing on substituent patterns, synthetic routes, and biological activities.
Table 1: Structural and Functional Comparison
Key Comparisons
Substituent Position and Bioactivity
- The C-3 piperazine group in the target compound distinguishes it from C-2-substituted analogs (e.g., 6-chloro-2-piperazinylmethyl derivatives) . C-3 functionalization is critical for interactions with biological targets, as seen in 3-arylated derivatives showing enhanced antibacterial activity against Mycobacterium tuberculosis .
- Halogen substituents (e.g., Cl at C-6/C-8) improve lipophilicity and membrane permeability, as observed in antifungal hybrids .
Synthetic Methodology
- The target compound’s synthesis likely employs a modified pTsCl/DABCO protocol, a metal-free, one-pot method tolerant of hydroxyl groups . This contrasts with homopiperazine-mediated alkylation in NMP at 150°C for C-2-piperazinylmethyl analogs .
- Transition-metal catalysis (e.g., Pd/Cu) is utilized for C-3 arylations but introduces challenges in metal contamination and cost .
Biological Applications
- Piperazine-containing derivatives are broadly explored:
- Antiviral: C-3-piperazine analogs are hypothesized to inhibit HIV protease or integrase based on structural similarity to known inhibitors .
- Antifungal/Anti-TB : Compounds with thiazole/pyridine hybrids or aryl groups exhibit activity against fungal pathogens and M. tuberculosis .
Physicochemical Properties
- The hydrochloride salt form of the target compound enhances aqueous solubility compared to neutral analogs (e.g., 3-arylated derivatives) .
- Molecular weights (~287 g/mol for piperazine derivatives) align with Lipinski’s rules, suggesting favorable drug-likeness .
Research Findings and Data
- Antiviral Activity : Imidazo[1,2-a]pyridines with piperazine groups show IC₅₀ values in the low micromolar range against HIV-1, though specific data for the target compound require further validation .
- Synthetic Efficiency : The pTsCl/DABCO method achieves yields >70% for C-3-substituted derivatives, outperforming homopiperazine-mediated routes (~50-60% yields) .
- Structure-Activity Relationship (SAR) :
Biological Activity
3-(Piperazin-1-yl)imidazo[1,2-a]pyridine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound belongs to the imidazo[1,2-a]pyridine class, which is characterized by a fused nitrogen-containing heterocyclic structure. This class has been widely studied for its pharmacological properties. Synthesis methods for imidazo[1,2-a]pyridines often involve multicomponent reactions and transition metal-catalyzed processes, allowing for the efficient creation of various derivatives with tailored biological activities .
Biological Activities
The biological activities of 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine hydrochloride include:
- Anticancer Activity : Studies have demonstrated that imidazo[1,2-a]pyridine derivatives exhibit potent anticancer properties. For instance, compounds derived from this scaffold have shown efficacy against various cancer cell lines, including lung and breast cancer cells. The mechanism often involves the inhibition of specific oncogenic pathways, making these compounds promising candidates for targeted cancer therapies .
- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values have been reported as low as 1 µg/mL for certain derivatives against resistant strains .
- Anti-inflammatory Effects : The imidazo[1,2-a]pyridine scaffold has been associated with anti-inflammatory properties. Studies have shown that compounds can inhibit pro-inflammatory cytokines and enzymes, suggesting their potential use in treating inflammatory diseases .
- Antiparasitic Activity : Some derivatives of imidazo[1,2-a]pyridine have demonstrated activity against parasitic infections, including those caused by protozoa and helminths. This highlights the versatility of the compound in addressing various infectious diseases .
Case Studies and Research Findings
Several studies have contributed to our understanding of the biological activity of 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine hydrochloride:
| Study | Focus | Findings |
|---|---|---|
| Mavrova et al. (2024) | Antimicrobial Activity | Compounds showed MICs between 16 and 1 µg/mL against multiple strains, indicating strong antibacterial properties. |
| Abdel-Mohsen et al. (2023) | Anticancer Activity | Evaluated against 12 cancer cell lines; certain derivatives exhibited IC50 values in the nanomolar range. |
| Ramesh Sawant et al. (2023) | Antiparasitic Activity | Demonstrated strong anthelmintic activity against Trichinella spiralis in vitro. |
Structure-Activity Relationships (SAR)
The pharmacological activity of imidazo[1,2-a]pyridine derivatives is heavily influenced by their structural characteristics. Modifications at various positions on the ring can enhance or diminish biological activity:
- Substituents on the Piperazine Ring : Variations in alkyl or aryl groups attached to the piperazine moiety can significantly affect binding affinity to biological targets.
- Positioning of Functional Groups : The placement of electron-donating or withdrawing groups on the imidazo ring alters the electronic properties, impacting interactions with receptors or enzymes involved in disease pathways .
Q & A
Q. What are the optimized synthetic routes for 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via a modified pTsCl/DABCO protocol , which tolerates hydroxyl functional groups and enables efficient ring closure . For regioselective C-3 functionalization (e.g., acetylation), a one-pot AlCl3-catalyzed Friedel-Crafts acylation is recommended, achieving yields up to 73% for derivatives . Key parameters include:
Q. How should researchers characterize the structural integrity of 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : Use multinuclear NMR spectroscopy to confirm substitution patterns:
- ¹H NMR : Peaks at δ 7.15–8.25 ppm indicate aromatic protons on the imidazo[1,2-a]pyridine core .
- ¹³C NMR : Signals near δ 145–162 ppm confirm piperazine ring attachment .
IR spectroscopy identifies functional groups (e.g., C=O stretch at 1722 cm⁻¹ for ester derivatives) . HRMS validates molecular weight within 0.005 Da error margins .
Q. What initial pharmacological screening strategies are suitable for this scaffold?
- Methodological Answer : Prioritize in vitro binding assays targeting receptors like GABAA, where computational models predict ligand interactions at the benzodiazepine site . For antiviral activity (e.g., HIV), screen against wild-type and mutant viral strains using cell-based assays with IC50 thresholds <1 µM .
Advanced Research Questions
Q. How can computational tools guide the optimization of 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine derivatives for target specificity?
- Methodological Answer : Electrostatic Potential Map (EPM) analysis predicts charge distribution and binding affinity. For example, 5-methoxy substitutions enhance CENP-E inhibition (IC50 = 3.6 nM) by increasing electron density at the imidazo[1,2-a]pyridine core . Molecular dynamics simulations (MDs) refine docking poses, particularly for anti-inflammatory targets like PDE3 or PDE4 .
Q. What strategies resolve contradictions in regioselectivity during C-3 functionalization?
- Methodological Answer : Conflicting data on C-3 vs. C-8 substitution can arise from solvent polarity or catalyst choice. For AlCl3-catalyzed reactions, polar aprotic solvents (e.g., DMF) favor C-3 acylation, while radical reactions (e.g., photocatalysis with Ru(bpy)3²⁺) enable C-8 functionalization . Validate regiochemistry via NOESY NMR or X-ray crystallography .
Q. How do intermolecular interactions (e.g., π-stacking) influence the biological activity of imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : Single-crystal X-ray diffraction reveals that C–H⋯π and π–π stacking stabilize ligand-receptor complexes. For example, 3-(4-fluorophenyl) derivatives form stacked dimers in the crystal lattice, enhancing cellular uptake and target engagement . Quantify stacking energy using DFT calculations (B3LYP/6-31G* basis set) .
Q. What methodologies address discrepancies in pharmacological data across cell lines or animal models?
- Methodological Answer : Use orthogonal assays to validate hit compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
